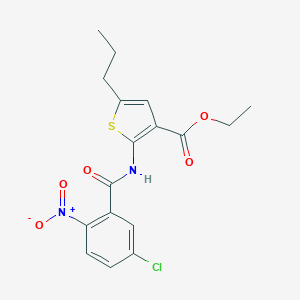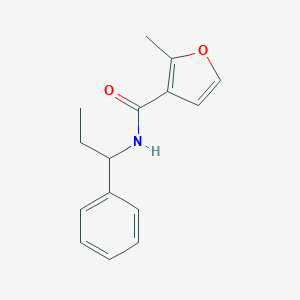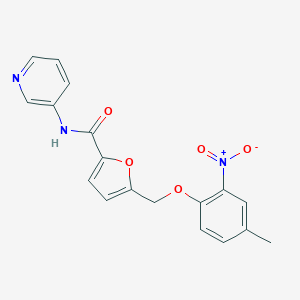![molecular formula C17H14ClN5O6 B450683 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE](/img/structure/B450683.png)
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with nitric acid to introduce the nitro group.
Attachment of the Methyl Group: The methyl group is introduced via a methylation reaction using methyl iodide in the presence of a base.
Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the pyrazole derivative.
Final Coupling: The final step involves coupling the furan ring with the nitrophenyl group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and the furan ring.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of new derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Medicine
Antimicrobial Activity: The compound has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Anti-inflammatory: It may also have anti-inflammatory effects, useful in treating conditions like arthritis.
Industry
Dye Manufacturing: The compound can be used in the synthesis of dyes due to its chromophoric groups.
Agriculture: It can be used in the development of pesticides or herbicides.
Mecanismo De Acción
The mechanism of action of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro groups can also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
- Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
Compared to similar compounds, 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE is unique due to its combination of a furan ring, a pyrazole ring, and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in the other compounds listed.
Propiedades
Fórmula molecular |
C17H14ClN5O6 |
|---|---|
Peso molecular |
419.8g/mol |
Nombre IUPAC |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H14ClN5O6/c1-9-7-11(22(25)26)3-5-13(9)19-17(24)14-6-4-12(29-14)8-21-10(2)15(18)16(20-21)23(27)28/h3-7H,8H2,1-2H3,(H,19,24) |
Clave InChI |
XRZHWSUHYKRPNH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B450600.png)
![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-5-chloro-2-thiophenecarboxamide](/img/structure/B450603.png)
![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B450604.png)
![N-(2-ethoxyphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450605.png)
![2-bromo-N-[1-(2,5-dimethylphenyl)ethyl]benzamide](/img/structure/B450611.png)

![N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B450615.png)

![N-(3-{N-[(2,5-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B450617.png)
![Propyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B450618.png)
![3-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B450619.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2-fluorobenzylidene)-2-furohydrazide](/img/structure/B450621.png)

![propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide](/img/structure/B450623.png)
